
4'-Bromo-2,6-diiodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2,6-diiodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with bromine and iodine atoms substituted at specific positions on the rings. The presence of these halogen atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,6-diiodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the sequential halogenation of biphenyl. The process begins with the bromination of biphenyl to introduce a bromine atom at the 4’ position. This is followed by iodination to introduce iodine atoms at the 2 and 6 positions. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Bromo-2,6-diiodo-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-2,6-diiodo-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of halogen atoms makes the compound susceptible to electrophilic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitrating agents, sulfonating agents, and halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while tin reagents are used in Stille coupling.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4’-Bromo-2,6-diiodo-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of halogenated biphenyls’ biological activity and their interactions with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those with halogenated aromatic structures.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2,6-diiodo-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its ability to form strong halogen bonds with various biological and chemical targets, influencing their activity and function. The pathways involved include modulation of enzyme activity, receptor binding, and alteration of molecular conformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl
- 4-Bromo-4’-iodo-1,1’-biphenyl
- 2,6-Dibromo-4’-iodo-1,1’-biphenyl
Uniqueness
4’-Bromo-2,6-diiodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of bromine and iodine atoms at the 4’, 2, and 6 positions enhances its reactivity and makes it suitable for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
64258-04-4 |
|---|---|
Fórmula molecular |
C12H7BrI2 |
Peso molecular |
484.90 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,3-diiodobenzene |
InChI |
InChI=1S/C12H7BrI2/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H |
Clave InChI |
WYVQZKAETHCFKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C2=CC=C(C=C2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)



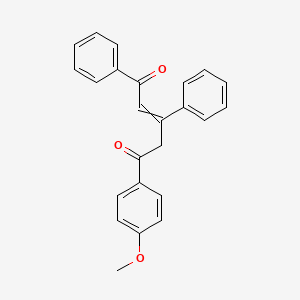
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)
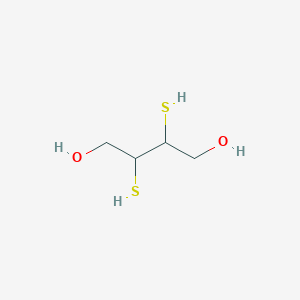

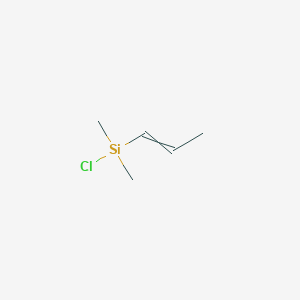
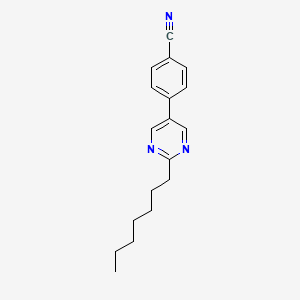
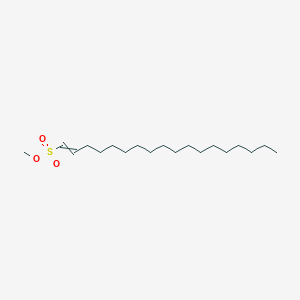
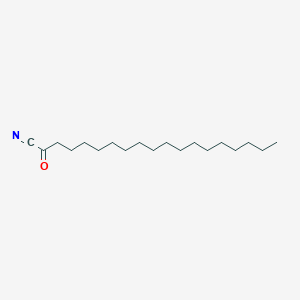
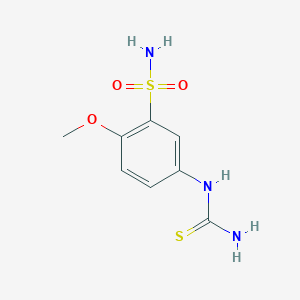
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)
